N-(3-methylbutan-2-yl)oxan-4-amine
Description
N-(3-Methylbutan-2-yl)oxan-4-amine is a tetrahydropyran (oxane) derivative featuring a branched aliphatic substituent (3-methylbutan-2-yl) at the nitrogen atom of the oxan-4-amine scaffold. The oxan-4-amine core provides a six-membered oxygen-containing ring, conferring moderate polarity and conformational stability. The 3-methylbutan-2-yl substituent introduces steric bulk and hydrophobicity, which may enhance lipid solubility and influence pharmacokinetic behavior in biological systems .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)oxan-4-amine |
InChI |
InChI=1S/C10H21NO/c1-8(2)9(3)11-10-4-6-12-7-5-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
QZHZHYZTGJKRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1CCOCC1 |
Origin of Product |
United States |
Chemical Reactions Analysis
N-(3-methylbutan-2-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-methylbutan-2-yl)oxan-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving biological systems to understand its interactions and effects.
Industry: It may be used in the development of new materials or chemical processes
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Oxan-4-amine Derivatives
The following table summarizes key structural and physicochemical properties of N-(3-methylbutan-2-yl)oxan-4-amine and related compounds, based on available evidence:
*Estimated based on structural similarity to 4-(Cyclobutylmethyl)oxan-4-amine .
Structural and Electronic Effects
- Aliphatic vs. Aromatic Substituents: The 3-methylbutan-2-yl group in the target compound contrasts with aromatic substituents (e.g., 2,5-dimethylphenyl in ).
- Cyclic vs. Branched Aliphatic Groups: The cyclobutylmethyl group in 4-(Cyclobutylmethyl)oxan-4-amine introduces steric constraints and a non-planar structure, which may reduce enzymatic degradation compared to the less hindered 3-methylbutan-2-yl group .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., N-(2,5-dimethylphenyl)oxan-4-amine HCl) demonstrate higher aqueous solubility than free bases due to ionic character . The target compound’s free base form may require formulation adjustments for bioavailability.
- Molecular Weight : Most analogs fall within 169–210 g/mol, a range conducive to drug-like properties per Lipinski’s rules. The target compound (~169 g/mol) aligns with this trend .
Biological Activity
N-(3-methylbutan-2-yl)oxan-4-amine, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its oxane ring structure combined with an amine functional group. This unique configuration may contribute to its interaction with biological targets, influencing its pharmacological properties.
Biological Activity Overview
The compound has been evaluated for various biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation.
The biological effects of this compound are believed to stem from its ability to interact with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as those related to cell cycle regulation and apoptosis.
- Receptor Binding : It is hypothesized that this compound can bind to specific receptors on cell membranes, altering signal transduction pathways that lead to cellular responses.
Research Findings
A summary of notable research findings on this compound is presented in the table below:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in various cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing significant increases in apoptotic cells upon treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
